molecular formula C15H17ClN2O3 B2804769 N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-3-carboxamide CAS No. 1788848-77-0

N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-3-carboxamide

Cat. No. B2804769
CAS RN: 1788848-77-0
M. Wt: 308.76
InChI Key: MNSIDHKNMCVQNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would include the planar isoxazole ring, the polar carboxamide group, and the aromatic chlorophenyl group. The methoxy group could add some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen atom. The carboxamide group could participate in condensation or hydrolysis reactions. The chlorophenyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups (carboxamide and methoxy) and nonpolar groups (isoxazole and chlorophenyl). Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antiviral Activity

Indole derivatives have garnered attention for their antiviral properties. Researchers have synthesized various analogs, including those containing the indole nucleus. For instance:

Antidiabetic and Antitubercular Activities

Although not extensively explored, indole derivatives have been investigated for their potential in managing diabetes and tuberculosis. Our compound’s oxazole moiety adds an interesting dimension to these applications.

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its activity would depend on its ability to interact with biological targets in the body .

Safety and Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c1-10-7-13(18-21-10)14(19)17-9-15(2,20-3)11-5-4-6-12(16)8-11/h4-8H,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSIDHKNMCVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-2-methoxypropyl)-5-methylisoxazole-3-carboxamide

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